1,2,3,4,5-Pentachloro-6-(4-phenylphenyl)benzene
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Overview
Description
2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene is a highly chlorinated aromatic compound. It is known for its stability and resistance to degradation, making it a compound of interest in various scientific fields. The compound’s structure consists of three benzene rings connected in a linear arrangement, with five chlorine atoms attached to the central benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-Pentachloro-1,1’:4’,1’‘-terbenzene typically involves the chlorination of biphenyl compounds. One common method is the chlorination of 1,1’-biphenyl using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the benzene rings .
Industrial Production Methods
Industrial production of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination reaction is typically conducted in a solvent such as carbon tetrachloride or dichloromethane to facilitate the dissolution of reactants and improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene rings can be substituted by other nucleophiles such as hydroxyl groups, amines, or alkyl groups.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Oxidation Reactions: Oxidation of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene can lead to the formation of quinones or other oxidized products.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, or palladium catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Substitution: Hydroxylated, aminated, or alkylated derivatives.
Reduction: Less chlorinated biphenyl derivatives.
Oxidation: Quinones and other oxidized aromatic compounds.
Scientific Research Applications
2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other chlorinated aromatic compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene involves its interaction with various molecular targets. The compound’s high chlorine content makes it highly reactive, allowing it to interact with nucleophilic sites on proteins, DNA, and other biomolecules. This can lead to the formation of covalent bonds and the disruption of normal cellular functions .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5,6-Pentachlorobiphenyl: Similar structure but with only two benzene rings.
Pentachloropyridine: Contains a pyridine ring instead of benzene.
Pentachlorophenol: Contains a single benzene ring with five chlorine atoms and a hydroxyl group.
Uniqueness
2,3,4,5,6-Pentachloro-1,1’:4’,1’'-terbenzene is unique due to its three benzene rings and high degree of chlorination. This structure imparts significant stability and resistance to degradation, making it distinct from other chlorinated aromatic compounds .
Properties
IUPAC Name |
1,2,3,4,5-pentachloro-6-(4-phenylphenyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl5/c19-14-13(15(20)17(22)18(23)16(14)21)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSSAKRYULJEE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=C(C(=C3Cl)Cl)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70816115 |
Source
|
Record name | 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70816115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61577-01-3 |
Source
|
Record name | 1~2~,1~3~,1~4~,1~5~,1~6~-Pentachloro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70816115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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